2-Benzyl-6-methyl-1,3-benzoxazole
Description
Properties
IUPAC Name |
2-benzyl-6-methyl-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-11-7-8-13-14(9-11)17-15(16-13)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAXVBRNEGPIAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-6-methyl-1,3-benzoxazole typically involves the condensation of 2-aminophenol with benzyl aldehyde under acidic or basic conditions. Various catalysts, such as metal catalysts or nanocatalysts, can be used to enhance the reaction efficiency . The reaction is usually carried out under reflux conditions in solvents like ethanol or water .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity. The use of recyclable catalysts and green chemistry principles is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-6-methyl-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogens, alkyl halides, and acids are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups like halogens or alkyl groups .
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
- 2-Benzyl-6-methyl-1,3-benzoxazole serves as a fundamental building block in organic synthesis. Its structure allows for the introduction of various functional groups, facilitating the creation of more complex molecules. This versatility is crucial in developing new materials and intermediates for chemical manufacturing.
Reactivity and Mechanisms
- The compound is often utilized to study reaction mechanisms in organic chemistry. Its unique properties enable researchers to explore substitution reactions and oxidation processes, leading to a wide range of benzoxazole derivatives.
Biological Applications
Antimicrobial Activity
- Research indicates that benzoxazole derivatives exhibit significant antimicrobial properties. For instance, derivatives have shown selective activity against Gram-positive bacteria such as Bacillus subtilis and antifungal effects against pathogens like Candida albicans. .
Anticancer Properties
- A notable area of research involves the anticancer potential of benzoxazole derivatives. Studies have demonstrated cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancers. Some compounds have shown lower toxicity to normal cells compared to cancer cells, indicating their potential as targeted therapies .
Anti-inflammatory Effects
- Compounds derived from benzoxazole have been investigated for their anti-inflammatory properties. Research has shown that certain derivatives can inhibit the synthesis of prostaglandins, which are mediators of inflammation .
Medical Applications
Therapeutic Uses
- The therapeutic potential of this compound is being explored for treating various diseases. Its derivatives have been investigated for their roles as antiviral agents and in the treatment of metabolic disorders .
Vascular Endothelial Growth Factor Receptor Inhibition
- Some benzoxazole derivatives have been identified as potent inhibitors of the vascular endothelial growth factor receptor (VEGFR), which plays a critical role in tumor angiogenesis. These findings suggest potential applications in cancer therapy .
Industrial Applications
Material Development
- In industrial settings, this compound is utilized in the development of new materials. Its chemical stability and reactivity make it suitable for creating polymers and other advanced materials used in various applications.
Case Studies
Mechanism of Action
The mechanism of action of 2-Benzyl-6-methyl-1,3-benzoxazole involves its interaction with various molecular targets. It can inhibit enzymes like DNA topoisomerases and protein kinases, which are crucial for cell proliferation and survival . The compound may also interfere with signaling pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Table 1: Structural Parameters of Selected Benzoxazole Derivatives
*Calculated based on molecular formula.
Key Findings :
- Planarity and Conjugation : The dihedral angle between the benzoxazole core and substituents (e.g., 6.7° in 2-(4-methylphenyl)-6-nitro-1,3-benzoxazole) indicates near-planar geometry, enhancing π-conjugation for optoelectronic applications .
- Crystallinity : Substituents like nitro groups facilitate intermolecular interactions (e.g., weak C–H⋯O hydrogen bonds), influencing crystal packing and material stability .
Electronic and Reactivity Comparisons
Table 2: Electronic Properties of Benzoxazole Derivatives
*Theoretical descriptors (e.g., electrophilicity index) computed using density functional theory (DFT) with B3LYP functional .
Key Findings :
- Electron-Withdrawing Groups (EWGs) : Nitro groups significantly lower the LUMO energy, increasing electrophilicity and suitability for charge-transfer applications .
- Electron-Donating Groups (EDGs) : Methyl and benzyl groups raise HOMO energy, improving redox stability for pharmaceutical intermediates .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Benzyl-6-methyl-1,3-benzoxazole, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via cyclocondensation of 2-aminophenol derivatives with benzyl-containing precursors. Key steps include:
- Benzoxazole ring formation : Reacting 2-amino-5-methylphenol with benzyl chloride derivatives under acidic conditions (e.g., polyphosphoric acid) at 120–140°C .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) and characterization via -NMR, -NMR, and FT-IR spectroscopy .
- Validation : Confirm regioselectivity using NOESY or COSY NMR to verify substituent positions .
Q. Which biological assays are commonly used to evaluate the bioactivity of benzoxazole derivatives?
- Assays include :
- Antimicrobial : Broth microdilution (MIC/MBC) against S. aureus and E. coli .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values .
- Anti-inflammatory : COX-2 inhibition assays and carrageenan-induced rat paw edema models .
Q. How is structural confirmation achieved for this compound and its derivatives?
- Techniques :
- X-ray crystallography : Resolve bond angles (e.g., C3–C9–C10 = 113.4°) and dihedral angles (e.g., 70.33° between benzoxazole and phenyl rings) to confirm steric effects .
- Mass spectrometry : Use HRMS (ESI-QTOF) to verify molecular ions (e.g., [M+H] at m/z 225.1025) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound?
- Approaches :
- Catalysis : Screen Lewis acids (e.g., ZnCl) or ionic liquids to enhance cyclization efficiency .
- Solvent optimization : Test polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) under microwave irradiation for faster kinetics .
- Yield analysis : Use DOE (Design of Experiments) to identify critical factors (temperature, catalyst loading) via ANOVA .
Q. How to resolve contradictions in biological activity data across studies?
- Case example : Discrepancies in anticancer activity (e.g., IC = 5–50 μM) may arise from:
- Cell line variability : Validate using >3 cell lines (e.g., A549, HepG2) and normalize to proliferation rates .
- Solubility issues : Pre-treat compounds with DMSO/PEG-400 mixtures to ensure bioavailability .
- Mechanistic clarity : Conduct ROS generation assays or flow cytometry (Annexin V/PI) to confirm apoptosis vs. necrosis .
Q. What computational strategies predict binding interactions of this compound with biological targets?
- Protocol :
- Docking : Use AutoDock Vina or HDOCK to model interactions with G-quadruplex DNA (e.g., Tel22 sequence) or kinase domains .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
- SAR analysis : Correlate substituent electronegativity (e.g., Cl vs. CH) with binding free energies (ΔG) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
